Benzoic acid--(1,4-phenylene)dimethanol (2/1)
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Overview
Description
Benzoic acid;[4-(hydroxymethyl)phenyl]methanol is an organic compound with the molecular formula C8H8O3. It consists of a benzoic acid moiety and a hydroxymethyl group attached to the benzene ring. This compound is known for its versatile chemical properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;[4-(hydroxymethyl)phenyl]methanol can be achieved through several methods. One common approach involves the oxidation of benzyl alcohol using potassium permanganate in alkaline conditions, followed by acidification with hydrochloric acid . Another method includes the esterification of benzoic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of benzoic acid;[4-(hydroxymethyl)phenyl]methanol typically involves large-scale oxidation processes. The use of catalysts such as manganese dioxide or chromium trioxide can enhance the efficiency of the oxidation reaction. Additionally, continuous flow reactors and optimized reaction conditions are employed to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;[4-(hydroxymethyl)phenyl]methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form benzyl alcohol under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and manganese dioxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as sulfuric acid, nitric acid, and halogens are used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid
Reduction: Benzyl alcohol
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
Benzoic acid;[4-(hydroxymethyl)phenyl]methanol has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid;[4-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo oxidation to form reactive intermediates, which can interact with cellular components. Additionally, the benzoic acid moiety can participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Benzoic acid;[4-(hydroxymethyl)phenyl]methanol can be compared with other similar compounds, such as:
Benzoic acid: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
Benzyl alcohol: Contains a hydroxymethyl group but lacks the carboxylic acid functionality, resulting in different chemical properties.
4-Hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
The unique combination of the benzoic acid and hydroxymethyl groups in benzoic acid;[4-(hydroxymethyl)phenyl]methanol provides it with distinct chemical properties and a wide range of applications.
Properties
CAS No. |
102706-09-2 |
---|---|
Molecular Formula |
C22H22O6 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
benzoic acid;[4-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C8H10O2.2C7H6O2/c9-5-7-1-2-8(6-10)4-3-7;2*8-7(9)6-4-2-1-3-5-6/h1-4,9-10H,5-6H2;2*1-5H,(H,8,9) |
InChI Key |
SPHRJEIRWXHICD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C1=CC(=CC=C1CO)CO |
Origin of Product |
United States |
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